molecular formula C8H11ClF3NS B12994227 5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride

5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride

Cat. No.: B12994227
M. Wt: 245.69 g/mol
InChI Key: YFBGRJBFDILIQZ-UHFFFAOYSA-N
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Description

5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride is a chemical compound with the molecular formula C7H9ClF3NS and a molecular weight of 231.67 g/mol. It is an aromatic amine that features a thiophene ring substituted with an isopropyl group and a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride typically involves the introduction of the isopropyl and trifluoromethyl groups onto a thiophene ring, followed by the addition of an amine group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Suzuki–Miyaura coupling: This method involves the coupling of boron reagents with halogenated thiophenes under palladium catalysis.

    Cyclization reactions: Using sulfur reagents such as Na2S or K2S to form the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
  • Other thiophene derivatives with trifluoromethyl and amine groups

Uniqueness

5-Isopropyl-2-(trifluoromethyl)thiophen-3-amine hydrochloride is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C8H11ClF3NS

Molecular Weight

245.69 g/mol

IUPAC Name

5-propan-2-yl-2-(trifluoromethyl)thiophen-3-amine;hydrochloride

InChI

InChI=1S/C8H10F3NS.ClH/c1-4(2)6-3-5(12)7(13-6)8(9,10)11;/h3-4H,12H2,1-2H3;1H

InChI Key

YFBGRJBFDILIQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(S1)C(F)(F)F)N.Cl

Origin of Product

United States

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